

# Spectral Analysis of Metoprolol Related Compound B: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *rac 1-Chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol*

Cat. No.: B026861

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## Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Regulatory bodies require stringent control of impurities in pharmaceutical products. Metoprolol Related Compound B is a known impurity of Metoprolol, and its thorough characterization is essential for quality control and assurance in drug manufacturing. This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for Metoprolol Related Compound B, along with detailed experimental protocols and a generalized workflow for its analysis.

Disclaimer: The quantitative spectral data presented in this guide is illustrative and representative of the expected values for Metoprolol Related Compound B. Publicly available, experimentally determined raw spectral data for this specific compound is limited. The information is compiled from typical analytical methodologies used for the characterization of related pharmaceutical impurities.

## Compound Information

Parameter	Information
Compound Name	Metoprolol Related Compound B
Systematic Name	(±)-1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol[1]
CAS Number	56718-76-4[1][2][3]
Molecular Formula	C <sub>12</sub> H <sub>17</sub> ClO <sub>3</sub> [3]
Molecular Weight	244.71 g/mol [4]
Chemical Structure	

## Spectral Data Summary

The following tables summarize the expected spectral data for Metoprolol Related Compound B.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Illustrative Data			
6.80-7.20	m	4H	Aromatic protons
4.10	m	1H	-CH(OH)-
3.95	d	2H	-O-CH <sub>2</sub> -
3.70	t	2H	-CH <sub>2</sub> -Cl
3.60	t	2H	Ar-CH <sub>2</sub> -
3.35	s	3H	-O-CH <sub>3</sub>
2.85	t	2H	-CH <sub>2</sub> -O-CH <sub>3</sub>
2.50	br s	1H	-OH

<sup>13</sup>C NMR (Carbon NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
Illustrative Data	
158.0	C-O (Aromatic)
130.0	C-H (Aromatic)
114.5	C-H (Aromatic)
72.0	-O-CH <sub>2</sub> -
71.5	Ar-CH <sub>2</sub> -
69.0	-CH(OH)-
58.5	-O-CH <sub>3</sub>
46.0	-CH <sub>2</sub> -Cl
35.0	-CH <sub>2</sub> -O-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
Illustrative Data		
3400-3300	Strong, Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1610, 1510, 1450	Medium-Strong	C=C stretch (aromatic ring)
1240	Strong	C-O-C stretch (aryl ether)
1120	Strong	C-O stretch (alcohol)
750	Strong	C-Cl stretch

## Mass Spectrometry (MS)

m/z Ratio	Relative Intensity (%)	Assignment
Illustrative Data		
244.08	100	[M] <sup>+</sup> (for <sup>35</sup> Cl)
246.08	33	[M+2] <sup>+</sup> (for <sup>37</sup> Cl)
209.0	45	[M-Cl] <sup>+</sup>
151.0	60	[C <sub>9</sub> H <sub>11</sub> O <sub>2</sub> ] <sup>+</sup>
121.0	30	[C <sub>7</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of Metoprolol Related Compound B, based on common practices for pharmaceutical impurity analysis.

## NMR Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker or Varian).

- **Sample Preparation:** Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ , or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ). Tetramethylsilane (TMS) is used as an internal standard.
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Program:** Standard single-pulse sequence.
  - **Number of Scans:** 16-64 scans.
  - **Relaxation Delay:** 1-2 seconds.
  - **Spectral Width:** 0-15 ppm.
- **$^{13}\text{C}$  NMR Acquisition:**
  - **Pulse Program:** Proton-decoupled pulse sequence.
  - **Number of Scans:** 1024-4096 scans.
  - **Relaxation Delay:** 2-5 seconds.
  - **Spectral Width:** 0-220 ppm.

## IR Spectroscopy

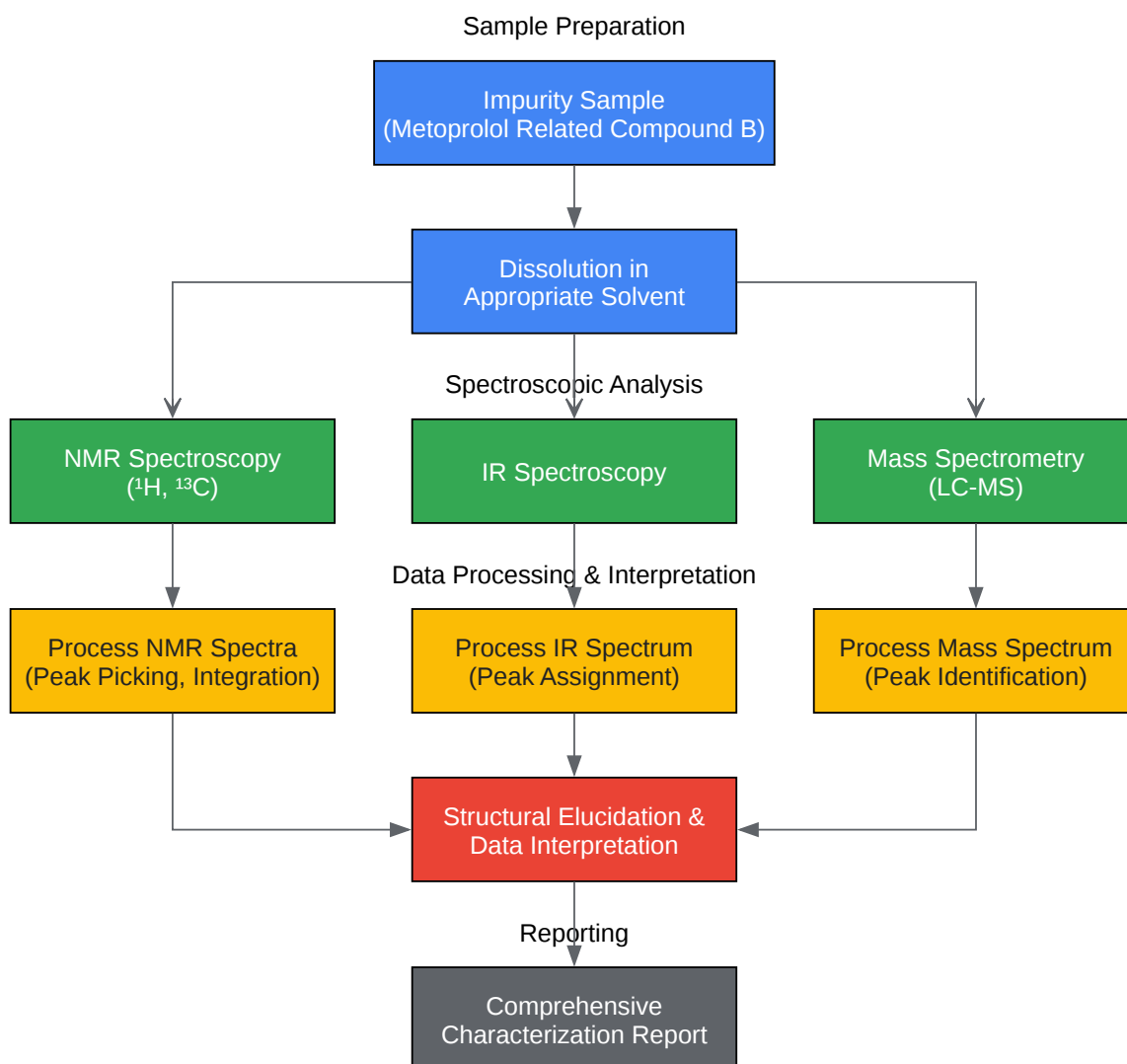
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer.
- **Sample Preparation:**
  - **KBr Pellet Method:** 1-2 mg of the sample is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
  - **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded from 4000 to 400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray Ionization (ESI) is commonly used for polar molecules like Metoprolol and its impurities.
- LC-MS Method (for impurity profiling):
  - Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5  $\mu$ m).
  - Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
  - Flow Rate: 0.5-1.0 mL/min.
  - Injection Volume: 5-10  $\mu$ L.
- Mass Spectrometer Parameters:
  - Ionization Mode: Positive ion mode is typically used.
  - Scan Range: m/z 50-500.
  - Capillary Voltage: 3-4 kV.
  - Fragmentor Voltage: Optimized to achieve desired fragmentation for MS/MS analysis.

## Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis and characterization of a pharmaceutical impurity like Metoprolol Related Compound B.



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*Workflow for Spectral Analysis of a Pharmaceutical Impurity.*

This comprehensive approach ensures the accurate identification and characterization of Metoprolol Related Compound B, contributing to the overall quality and safety of Metoprolol drug products. For definitive identification and quantification, it is recommended to use a certified reference standard of Metoprolol Related Compound B.

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## References

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- To cite this document: BenchChem. [Spectral Analysis of Metoprolol Related Compound B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026861#spectral-data-nmr-ir-mass-for-metoprolol-related-compound-b>]

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